REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:9][CH2:10][CH3:11])[CH2:5][CH2:6][CH2:7][NH2:8])[CH3:2].C(=O)([O-])O.[Na+].[C:17](Cl)(=[O:19])[CH3:18]>ClCCl>[CH2:10]([O:9][CH:4]([O:3][CH2:1][CH3:2])[CH2:5][CH2:6][CH2:7][NH:8][C:17](=[O:19])[CH3:18])[CH3:11] |f:1.2|
|
Name
|
|
Quantity
|
35.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCCN)OCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for a further 6 hours at 0°-5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted twice more with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography on silica gel with ethyl acetate
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCCNC(C)=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |